

An In-depth Technical Guide on the Synthesis and Characterization of C₁₄H₁₅FN₄O₃

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Compound of Interest

Compound Name: C₁₄H₁₅FN₄O₃

Cat. No.: B15172912

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Disclaimer: The compound with the molecular formula **C₁₄H₁₅FN₄O₃** is not a widely recognized or indexed chemical entity in major chemical databases. This guide, therefore, presents a hypothetical yet chemically plausible synthesis pathway and characterization for a representative molecule with this formula, designed to be of interest to researchers in drug discovery. The proposed structure is a novel scaffold with potential biological activity.

Proposed Structure

The proposed structure for **C₁₄H₁₅FN₄O₃** is 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine. This structure contains a substituted pyrimidine core, a common scaffold in medicinal chemistry, with functionalities that allow for further chemical modification and potential biological interactions.

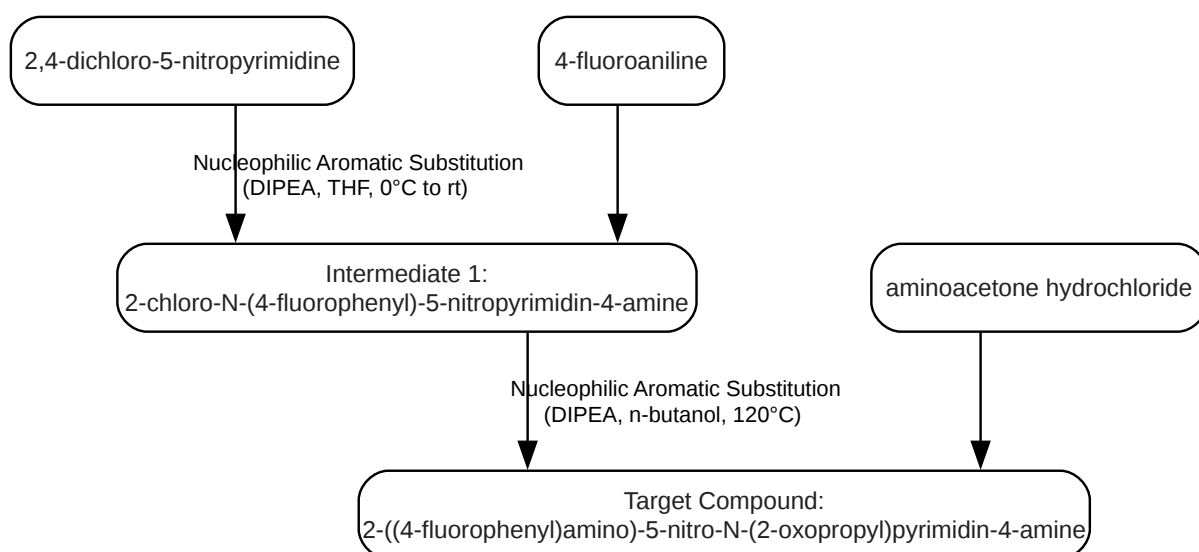
Molecular Structure:

IUPAC Name: 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine

Synthesis Pathway

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available precursors. The overall synthetic scheme is outlined below.

Workflow of the Synthesis Pathway



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Caption: A two-step synthesis pathway for the target compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitropyrimidin-4-amine (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloro-5-nitropyrimidine is displaced by 4-fluoroaniline.

- Experimental Protocol:
 - To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol) at 0°C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
 - Slowly add a solution of 4-fluoroaniline (1.0 eq) in THF.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Intermediate 1.

Step 2: Synthesis of 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine (Target Compound)

The second step is another nucleophilic aromatic substitution where the remaining chlorine atom of Intermediate 1 is displaced by aminoacetone.

- Experimental Protocol:
 - In a sealed vessel, dissolve Intermediate 1 (1.0 eq) and aminoacetone hydrochloride (1.2 eq) in n-butanol (15 mL/mmol).
 - Add DIPEA (2.5 eq) to the mixture.
 - Heat the reaction mixture to 120°C and stir for 24 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the mixture to room temperature and concentrate under vacuum.
 - Purify the residue by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the final target compound.

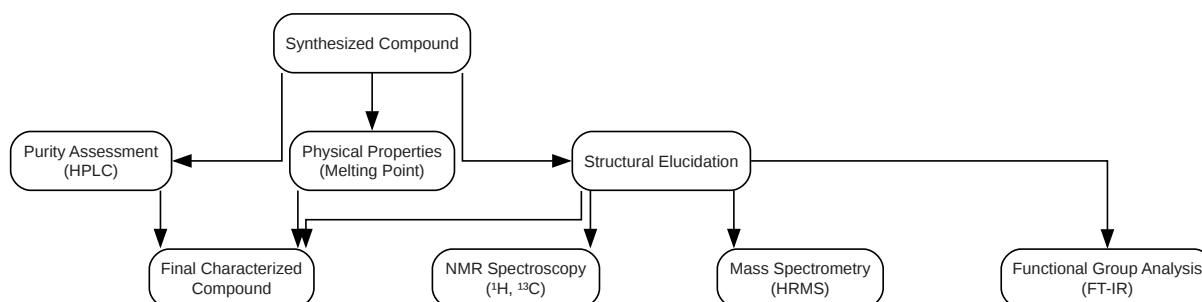
Characterization

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.

Table 1: Summary of Characterization Data

Technique	Parameter	Expected Result
¹ H NMR	Chemical Shift (δ)	Peaks corresponding to aromatic, pyrimidine, methylene, and methyl protons.
(400 MHz, DMSO-d ₆)		
¹³ C NMR	Chemical Shift (δ)	Peaks for aromatic, pyrimidine, carbonyl, methylene, and methyl carbons.
(100 MHz, DMSO-d ₆)		
Mass Spec (ESI+)	m/z	[M+H] ⁺ calculated: 320.11; found: 320.12
HPLC	Purity	>95% (at 254 nm)
FT-IR	Wavenumber (cm ⁻¹)	Characteristic peaks for N-H, C=O, C=C, and N-O stretching.
Melting Point	°C	To be determined experimentally.

Experimental Workflow for Characterization



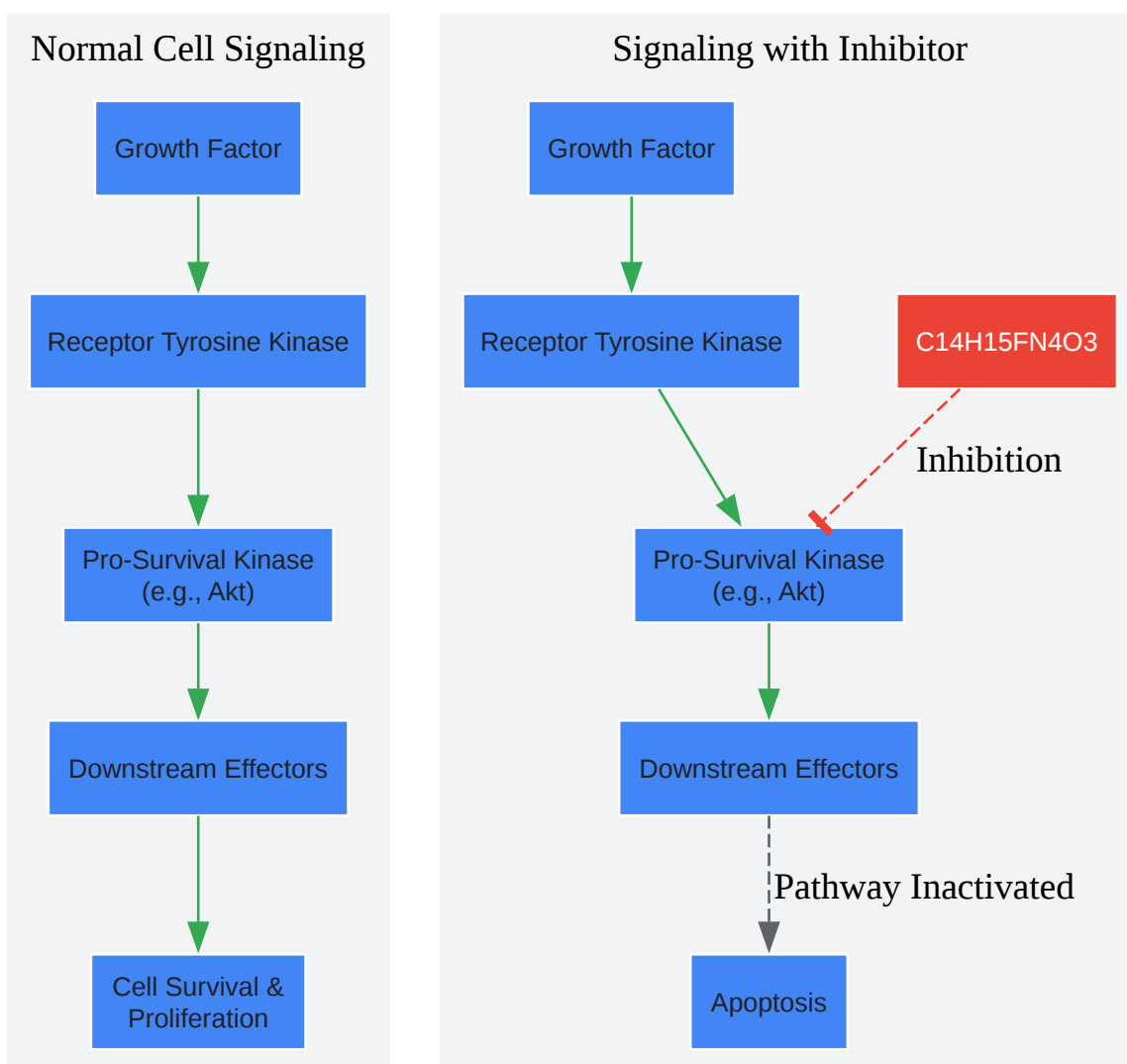
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Caption: Workflow for the characterization of the synthesized compound.

Proposed Signaling Pathway

Given the structural motifs present in the target compound, particularly the substituted pyrimidine and fluorophenyl groups, it is plausible that this molecule could interact with protein kinases, which are often implicated in cell signaling pathways related to cell growth, differentiation, and apoptosis. A hypothetical target could be a serine/threonine kinase involved in a cancer-related pathway.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase



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Caption: Hypothetical inhibition of a pro-survival signaling pathway.

This proposed pathway suggests that **C14H15FN4O3** could act as an inhibitor of a key pro-survival kinase, thereby blocking downstream signaling and promoting apoptosis in cancer cells. This hypothesis would need to be validated through extensive biological testing, including in vitro kinase assays and cell-based proliferation and apoptosis assays.

This technical guide provides a comprehensive overview of a plausible synthesis, characterization, and potential mechanism of action for a novel compound with the molecular formula **C14H15FN4O3**, tailored for an audience of chemical and pharmaceutical researchers.

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